![molecular formula C14H20N2O3 B6628843 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one](/img/structure/B6628843.png)
4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one
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Overview
Description
4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. EPMC is a derivative of pyridine, a six-membered heterocyclic ring containing nitrogen atom. The compound is widely used in medicinal chemistry due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. Further research is required to elucidate the precise mechanism of action of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one.
Biochemical and Physiological Effects:
4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent biological activity at low concentrations. However, one of the limitations of using 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one is its limited availability and high cost.
Future Directions
There are several potential future directions for research on 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of new derivatives of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one with improved biological activity and selectivity. Another area of research is the investigation of the potential applications of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further research is required to elucidate the precise mechanism of action of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one involves the reaction of 4-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis.
Scientific Research Applications
4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. 4-(4-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one has also been shown to possess potent antioxidant and antiplatelet effects.
properties
IUPAC Name |
4-(4-ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-12-5-8-16(9-6-12)14(18)11-4-7-15(2)13(17)10-11/h4,7,10,12H,3,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZPVTBVMMWDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2=CC(=O)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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